molecular formula C12H17N3O3 B1320778 2-[4-(2-羟乙基)-1-哌嗪基]烟酸 CAS No. 111855-51-7

2-[4-(2-羟乙基)-1-哌嗪基]烟酸

货号 B1320778
CAS 编号: 111855-51-7
分子量: 251.28 g/mol
InChI 键: CQRGFILLDOIDOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid is a compound that can be associated with piperazine derivatives, which are known for their potential interactions with nicotinic receptors. Piperazine derivatives have been studied extensively due to their pharmacological properties, which include central nicotinic action. These compounds can be synthesized and modified to alter their affinity for nicotinic receptors and to explore their peripheral and central effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves hybridization or isosteric substitution to create new compounds with varying affinities for the nicotinic receptor. For instance, hybridization of N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) and N1-phenyl-N4-dimethyl-piperazinium iodide (DMPP) with other molecules like arecoline and arecolone resulted in compounds with no affinity for the nicotinic receptor. However, isosteric substitution of the phenyl ring in DMPP yielded compounds that maintained affinity for the receptor, with some showing nanomolar range affinity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with nicotinic receptors. The presence of specific functional groups and the overall three-dimensional arrangement of atoms within the molecule can significantly influence its pharmacological profile. For example, the isosteric substitution mentioned in the synthesis analysis led to compounds with different peripheral and central effects, indicating that they may interact with different subtypes of the nicotinic receptor .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that affect their biological activity. For example, piperonylic acid (PA), a molecule with a structure similar to trans-cinnamic acid, can inactivate the trans-cinnamate 4-hydroxylase enzyme in plants. This inactivation is mechanism-based and quasi-irreversible, requiring NADPH and resulting in the formation of a stable metabolite-P450 complex. Such reactions are important for controlling the flux of metabolites in the phenylpropanoid pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are essential for their biological function and potential therapeutic applications. The interaction of piperonylic acid with plant microsomes, leading to selective inactivation of the CYP73A P450 subpopulation, demonstrates the specificity that can be achieved through the careful design of these molecules. Additionally, the ability of PA to induce changes in metabolite concentrations in vivo, such as decreasing scopoletin formation in tobacco leaves, highlights the impact of these properties on biological systems .

科学研究应用

1. 用于治疗血脂异常的共轭药物合成

Abu Zanat 等人(2011 年)的一项研究探索了烟酸和布洛芬结合的共轭药物的合成,旨在治疗血脂异常。该共轭药物旨在减轻与烟酸相关的皮肤潮红副作用,提高患者的依从性。该研究重点关注共轭药物的物理化学性质、水解动力学和酶促水解,揭示了其在管理血脂异常中快速释放烟酸的潜力 [Fatima Z Abu Zanat、A. Qandil、B. Tashtoush,2011 年].

2. 除草剂活性及合成

Yu 等人(2021 年)合成了一系列源自烟酸的 N-(芳氧基)-2-氯烟酰胺,对某些植物物种表现出显着的除草剂活性。这项研究表明烟酸衍生物在开发新除草剂方面的潜力,特别是对单子叶杂草 [Chen Yu、Qiao Wang、J. Bajsa-Hirschel、C. Cantrell、S. Duke、Xinghai Liu,2021 年].

3. G 蛋白偶联受体介导的抗脂解作用

Tunaru 等人(2003 年)发现烟酸在脂肪组织中的抗脂解作用是由特定的 G 蛋白偶联受体介导的,即 PUMA-G/HM74。这一发现提供了烟酸如何在分子水平上发挥作用的见解,可能指导新的血脂异常药物的开发 [S. Tunaru、J. Kero、A. Schaub、C. Wufka、A. Blaukat、K. Pfeffer、S. Offermanns,2003 年].

4. 烟酸在工业应用中的潜力

Lisicki 等人(2022 年)对烟酸生态化生产方法进行了文献综述,重点关注其潜在的工业应用。这篇综述解决了对烟酸环境友好生产方法的需求,因为它作为营养剂和药物发挥着重要作用 [Dawid Lisicki、K. Nowak、Beata Orlińska,2022 年].

5. 在动脉粥样硬化治疗中的潜力

Lukasova 等人(2011 年)发现烟酸可以降低小鼠动脉粥样硬化的进展。该研究强调了烟酸在独立于其调节血脂作用的情况下治疗动脉粥样硬化的潜力,主要是通过激活免疫细胞上的 GPR109A 受体。这一发现表明烟酸在血脂异常管理之外具有更广泛的治疗潜力 [Martina Lukasova、C. Malaval、A. Gille、J. Kero、S. Offermanns,2011 年].

安全和危害

HEPES is classified as non-combustible . The oral LD50 in rats is greater than 2000 mg/kg, indicating relatively low toxicity .

属性

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-9-8-14-4-6-15(7-5-14)11-10(12(17)18)2-1-3-13-11/h1-3,16H,4-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRGFILLDOIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid

Synthesis routes and methods

Procedure details

Operation was carried out in a manner similar to the one previously described in Example 5, using 10.4 g of 1-(2-hydroxyethyl)piperazine and 6.3 g of 2-chloronicotinic acid in 100 ml dioxane under reflux for 18 hours. Grams 3.9 of 2-[4-(2-hydroxyethyl)piperazin-1-yl]nicotinic acid, melting at 148°-171° C. (with decomposition), were obtained.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。